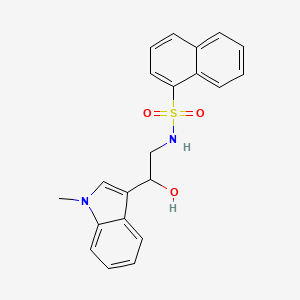
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide” is a sulfonamide derivative with an indole and naphthalene moiety. Sulfonamides are a group of compounds known for their antimicrobial activity . Indole is a heterocyclic compound that is prevalent in many natural and synthetic compounds, exhibiting a broad range of biological activities . Naphthalene is a polycyclic aromatic hydrocarbon known for its characteristic smell .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Typically, indole compounds can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. For example, the melting point could be determined using differential scanning calorimetry, and the solubility could be determined using various solvents .Mecanismo De Acción
Target of Action
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide is a compound that has shown potential in the treatment of various diseases Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
One study suggests that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cell cycle progression and protein synthesis.
Biochemical Pathways
Given the potential effects on cell cycle progression and protein synthesis , it is likely that this compound affects pathways related to these processes. The downstream effects could include changes in cell growth and proliferation.
Result of Action
Based on the potential effects on cell cycle progression and protein synthesis , it is likely that this compound could lead to changes in cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide is its high selectivity for CYP4A enzymes, which allows researchers to study the specific role of these enzymes in various biological processes. However, one of the limitations of this compound is that it can be toxic at high concentrations, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide. One area of research is the development of more potent and selective inhibitors of CYP4A enzymes, which could be used to study the role of these enzymes in greater detail. Another area of research is the development of novel therapeutic agents that target CYP4A enzymes, which could have potential applications in the treatment of hypertension, cardiovascular disease, and other conditions. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, and to identify any potential side effects or limitations of its use in scientific research.
Métodos De Síntesis
The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide involves several steps starting from commercially available starting materials. The first step involves the reaction of 1-naphthalenesulfonyl chloride with 2-aminoethanol to yield N-(2-hydroxyethyl)naphthalene-1-sulfonamide. This intermediate is then reacted with 1-methylindole-3-carbaldehyde in the presence of a catalyst to yield this compound.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide has been widely used in scientific research to study the role of CYP4A enzymes in various biological processes. Some of the key areas of research where this compound has been used include hypertension, cardiovascular disease, renal disease, and cancer.
Análisis Bioquímico
Biochemical Properties
They are involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules .
Cellular Effects
Indole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-23-14-18(17-10-4-5-11-19(17)23)20(24)13-22-27(25,26)21-12-6-8-15-7-2-3-9-16(15)21/h2-12,14,20,22,24H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHVSALATVUZMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

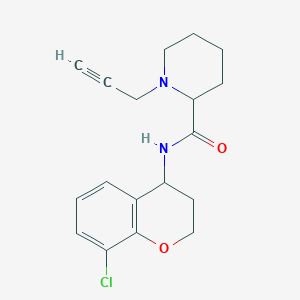
![3-[(3-Methylphenyl)methoxy]pyridin-2-amine](/img/structure/B2616722.png)

![5-(4-fluorobenzyl)-N-(4-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2616725.png)
![N-(2-chlorobenzyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2616726.png)
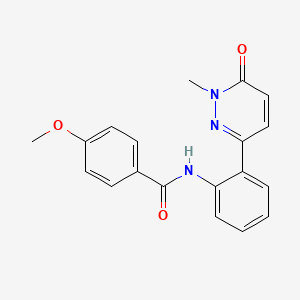
![N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2616729.png)

![3-amino-6-(difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2616733.png)
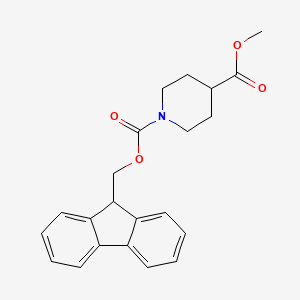
![N-([2,3'-bipyridin]-4-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2616738.png)
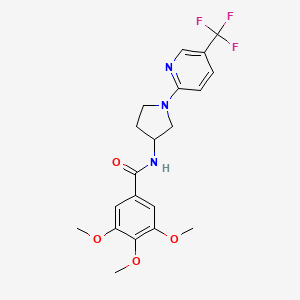

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2616743.png)